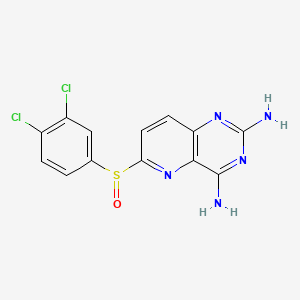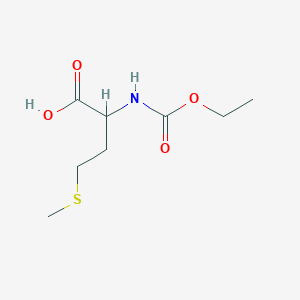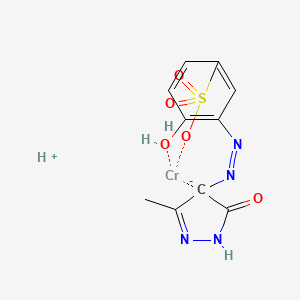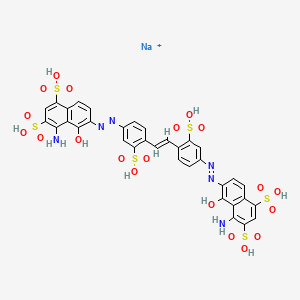
Georgia Blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Georgia Blue” is a term that does not directly correspond to a specific chemical compound in the scientific literature. it is possible that the user is referring to a compound like Methylene Blue, which is widely used in various scientific and medical applications. Methylene Blue is a synthetic dye with a long history of use in biology and medicine. It is known for its vibrant blue color and its ability to act as a redox agent.
準備方法
Synthetic Routes and Reaction Conditions
Methylene Blue is synthesized through a series of chemical reactions starting from dimethylaniline. The process involves the oxidation of dimethylaniline in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium thiosulfate. The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, Methylene Blue is produced on a large scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the highest quality product.
化学反応の分析
Types of Reactions
Methylene Blue undergoes various chemical reactions, including:
Oxidation: Methylene Blue can be oxidized to form its colorless leuco form.
Reduction: The leuco form can be reduced back to Methylene Blue.
Substitution: Methylene Blue can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Sodium nitrite and hydrochloric acid are commonly used.
Reduction: Reducing agents like sodium dithionite are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Leucomethylene Blue
Reduction: Methylene Blue
Substitution: Various substituted derivatives of Methylene Blue
科学的研究の応用
Methylene Blue has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed as a stain for microscopy to visualize cellular structures.
Medicine: Used in the treatment of methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively.
Industry: Utilized in the dyeing of textiles and as a pH indicator.
作用機序
Methylene Blue exerts its effects through its ability to accept and donate electrons. In biological systems, it acts as an electron carrier in the mitochondrial electron transport chain, enhancing cellular respiration and ATP production. It also has antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Prussian Blue: Another blue dye used in medical and industrial applications.
Toluidine Blue: A dye similar to Methylene Blue, used in histology and microbiology.
Crystal Violet: A dye used in Gram staining for bacterial classification.
Uniqueness
Methylene Blue is unique due to its redox properties and its ability to act as both an oxidizing and reducing agent. This makes it versatile in various applications, from medical treatments to chemical analysis.
特性
CAS番号 |
93804-99-0 |
|---|---|
分子式 |
C34H26N6NaO20S6+ |
分子量 |
1054.0 g/mol |
IUPAC名 |
sodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H26N6O20S6.Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q;+1/b2-1+,39-37?,40-38?; |
InChIキー |
YDXDLXHWUFRUQU-SGSPRHBESA-N |
異性体SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


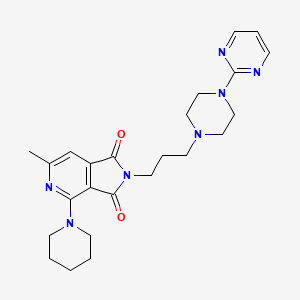

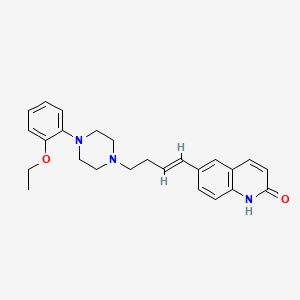


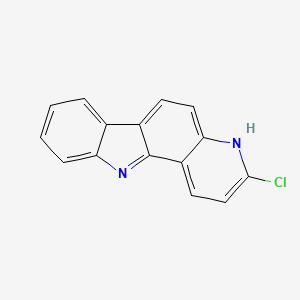
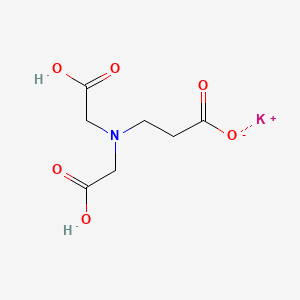

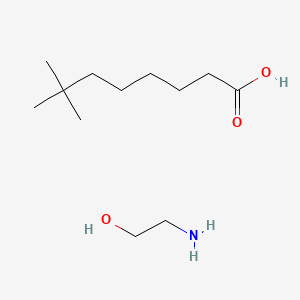
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
